molecular formula C₅H₅N₅O B1146940 Guanine CAS No. 73-40-5

Guanine

Cat. No. B1146940
CAS RN: 73-40-5
M. Wt: 151.13
InChI Key:
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Patent
US07157448B2

Procedure details

6-Chloroguanine derivative prepared in Preparation 6 (4.86 g) was dissolved in 85 ml of methanol and 1.4 g of triethylamine and 2.9 g of 4-methoxythiocresol were added. The reaction mixture was reacted under reflux condition for 24 hours. The reaction was stopped by adding 20 ml of water, and the methanol was removed by distillation under reduced pressure. The reaction mixture was extracted with dichloromethane and purified by silica gel column to give a compound wherein 6-position of guanine was substituted by 4-methoxyphenylthio group.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
6
Quantity
4.86 g
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step Two
Quantity
2.9 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Three
Quantity
85 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1]1[NH:2][C:3]2[N:9]=[C:8]([NH2:10])[N:7]=[C:6](Cl)[C:4]=2[N:5]=1.C(N(CC)CC)C.C[O:20]C1C=C(C)C(S)=CC=1.O>CO>[NH:7]1[C:6](=[O:20])[C:4]2[NH:5][CH:1]=[N:2][C:3]=2[N:9]=[C:8]1[NH2:10]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=1NC2=C(N1)C(=NC(=N2)N)Cl
Name
6
Quantity
4.86 g
Type
reactant
Smiles
Step Two
Name
Quantity
1.4 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
2.9 g
Type
reactant
Smiles
COC=1C=C(C(=CC1)S)C
Step Three
Name
Quantity
20 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
85 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was reacted
TEMPERATURE
Type
TEMPERATURE
Details
under reflux condition for 24 hours
Duration
24 h
CUSTOM
Type
CUSTOM
Details
the methanol was removed by distillation under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was extracted with dichloromethane
CUSTOM
Type
CUSTOM
Details
purified by silica gel column

Outcomes

Product
Name
Type
product
Smiles
N1C(N)=NC=2N=CNC2C1=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.